molecular formula C13H10N2O2S2 B12172976 N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B12172976
M. Wt: 290.4 g/mol
InChI Key: COGFKMVLWOTXFB-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzothiazole-thiophene intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the nitrogen-sulfur bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfur and nitrogen heterocycles.

    Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
  • 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives

Uniqueness

  • The presence of both benzothiazole and thiophene rings in N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide provides a unique combination of electronic and steric properties, which can enhance its interaction with biological targets.
  • The methoxy group on the benzothiazole ring can influence the compound’s solubility and reactivity, differentiating it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C13H10N2O2S2/c1-17-9-2-3-10-11(6-9)19-13(14-10)15-12(16)8-4-5-18-7-8/h2-7H,1H3,(H,14,15,16)

InChI Key

COGFKMVLWOTXFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3

Origin of Product

United States

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